Azide-PEG5-Tos

Overview

Description

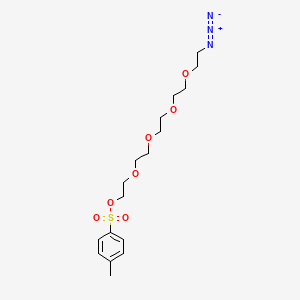

Azide-PEG5-Tos, also known as Azido-PEG5-Tosylate, is a compound that contains an azide group and a tosyl group linked through a linear polyethylene glycol (PEG) chain. The azide group is reactive with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The tosyl group is a good leaving group for nucleophilic substitution reactions . This compound is widely used in bioconjugation, drug delivery, and other scientific research applications due to its unique chemical properties .

Scientific Research Applications

Azide-PEG5-Tos has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and nucleic acids.

Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

Industry: Applied in the development of advanced materials and nanotechnology.

In Vivo

Azide-Azide-PEG5-Tos5-Tos is a highly reactive reagent that can be used for a variety of in vivo applications. It can be used for drug delivery, imaging, and gene delivery. Azide-Azide-PEG5-Tos5-Tos can be used to deliver drugs to specific sites in the body, as well as to image specific structures in the body. It can also be used to deliver genes to specific sites in the body for gene therapy.

In Vitro

Azide-Azide-PEG5-Tos5-Tos is a highly reactive reagent that can be used for a variety of in vitro applications. It can be used for bioconjugation, protein labeling, and enzyme immobilization. Azide-Azide-PEG5-Tos5-Tos can be used to conjugate proteins and enzymes to a variety of substrates, as well as to label proteins and enzymes for detection.

Mechanism of Action

The mechanism of action of Azide-PEG5-Tos involves its functional groups. The azide group participates in Click Chemistry and SPAAC reactions, forming stable triazole linkages with alkyne groups . The tosyl group, being a good leaving group, facilitates nucleophilic substitution reactions . These reactions enable the compound to act as a versatile linker in various chemical and biological processes .

Biological Activity

Azide-Azide-PEG5-Tos5-Tos has a variety of biological activities, including enzymatic, catalytic, and immunological activities. Azide-Azide-PEG5-Tos5-Tos can be used to conjugate proteins and enzymes to a variety of substrates, as well as to label proteins and enzymes for detection. Azide-Azide-PEG5-Tos5-Tos can also be used for immunological applications, such as the detection of specific antigens and antibodies.

Biochemical and Physiological Effects

Azide-Azide-PEG5-Tos5-Tos has a variety of biochemical and physiological effects. It can be used to deliver drugs to specific sites in the body, as well as to image specific structures in the body. Azide-Azide-PEG5-Tos5-Tos can also be used to deliver genes to specific sites in the body for gene therapy. Azide-Azide-PEG5-Tos5-Tos can also be used to conjugate proteins and enzymes to a variety of substrates, as well as to label proteins and enzymes for detection.

Advantages and Limitations for Lab Experiments

Azide-Azide-PEG5-Tos5-Tos has a variety of advantages and limitations for lab experiments. The advantages of Azide-Azide-PEG5-Tos5-Tos include its high reactivity, its hydrophilicity, and its ability to conjugate proteins and enzymes to a variety of substrates. The limitations of Azide-Azide-PEG5-Tos5-Tos include its instability in acidic and basic conditions, its limited availability, and its potential toxicity.

Future Directions

Azide-Azide-PEG5-Tos5-Tos is a novel and versatile reagent that has a variety of potential applications in chemical, biological, and biomedical research. Some potential future directions for Azide-Azide-PEG5-Tos5-Tos include the development of novel drug delivery systems, the development of novel imaging agents, the development of novel gene delivery systems, and the development of novel bioconjugation reagents. Additionally, Azide-Azide-PEG5-Tos5-Tos could be used to develop novel enzyme immobilization systems, novel protein labeling systems, and novel immunological assays.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Azide-PEG5-Tos plays a crucial role in biochemical reactions, particularly in the field of bio-conjugation and click chemistry. The azide group in this compound can react with alkyne, BCN, and DBCO groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to form stable triazole linkages . This reaction is highly specific and efficient, making this compound an ideal linker for creating stable conjugates between biomolecules. The tosyl group serves as a good leaving group for nucleophilic substitution reactions, further enhancing its versatility in biochemical applications .

Cellular Effects

This compound influences various cellular processes by facilitating the targeted delivery of therapeutic agents. When used in the synthesis of antibody-drug conjugates, this compound enables the precise delivery of cytotoxic drugs to cancer cells, thereby minimizing off-target effects and enhancing therapeutic efficacy . This targeted delivery can impact cell signaling pathways, gene expression, and cellular metabolism, leading to the selective killing of cancer cells while sparing healthy cells .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable triazole linkages through click chemistry reactions. The azide group in this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules, resulting in the formation of a stable triazole ring . This reaction is highly specific and efficient, allowing for the precise conjugation of biomolecules. Additionally, the tosyl group in this compound can undergo nucleophilic substitution reactions, further expanding its utility in biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored at -20°C, but its stability can be affected by repeated freeze-thaw cycles . Over time, degradation of the compound may occur, potentially impacting its efficacy in biochemical reactions. Long-term studies have shown that this compound maintains its functionality for several months when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage administered. At lower dosages, this compound is generally well-tolerated and effective in facilitating the targeted delivery of therapeutic agents . At higher dosages, toxic or adverse effects may be observed, including potential off-target effects and toxicity to healthy tissues . It is essential to optimize the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a linker in antibody-drug conjugates. The compound interacts with enzymes and cofactors involved in the conjugation and degradation of biomolecules . The PEG spacer in this compound enhances its solubility and stability, allowing it to participate in various metabolic processes without significant degradation . This stability is crucial for maintaining the efficacy of the conjugates formed using this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer in this compound facilitates its solubility in aqueous media, allowing it to be efficiently transported within the cellular environment . This property ensures that this compound can reach its target sites and participate in biochemical reactions effectively.

Subcellular Localization

This compound exhibits specific subcellular localization depending on the targeting signals and post-translational modifications it undergoes . The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity or function . This targeted localization is essential for the precise delivery of therapeutic agents and the formation of stable conjugates in antibody-drug conjugates.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azide-PEG5-Tos is typically synthesized through a series of organic reactions. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM), and the reactions are usually carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization . The compound is typically stored at low temperatures (-20°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Azide-PEG5-Tos undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The azide group reacts with alkyne groups in the presence of a copper catalyst to form a stable triazole linkage (CuAAC reaction).

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group reacts with strained alkynes such as DBCO or BCN without the need for a catalyst.

Nucleophilic Substitution Reactions: The tosyl group acts as a leaving group, allowing nucleophiles to substitute it.

Common Reagents and Conditions

Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.

Strained Alkynes: Such as DBCO and BCN, used in SPAAC reactions.

Nucleophiles: Various nucleophiles can be used in substitution reactions involving the tosyl group.

Major Products Formed

Triazole Linkages: Formed in Click Chemistry and SPAAC reactions.

Substituted PEG Derivatives: Formed in nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Azide-PEG3-Tosylate: Contains a shorter PEG chain but similar functional groups.

Azide-PEG8-Tosylate: Contains a longer PEG chain but similar functional groups.

Azide-PEG5-NHS: Contains an azide group and an NHS ester instead of a tosyl group.

Uniqueness

Azide-PEG5-Tos is unique due to its balanced PEG chain length, which provides optimal solubility and flexibility in aqueous media . The combination of azide and tosyl groups allows it to participate in a wide range of chemical reactions, making it a versatile tool in scientific research .

Properties

IUPAC Name |

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O7S/c1-16-2-4-17(5-3-16)28(21,22)27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-19-20-18/h2-5H,6-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRFPWKHJGMATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[4-({3-[(2-Methyl-1,3-benzothiazol-6-YL)amino]-3-oxopropyl}amino)-4-oxobutyl]benzyl}propanedioic acid](/img/structure/B605726.png)

![(S)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B605727.png)

![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)

![2-(4-(6-((3R,5S)-3,5-dimethylpiperazin-1-yl)-4-methylpyridin-3-yl)phenyl)-7-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B605734.png)

![N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B605736.png)

![2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B605737.png)